(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

説明

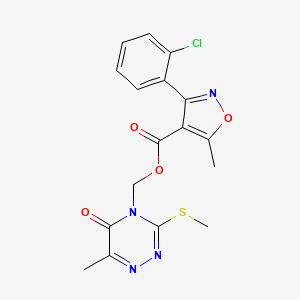

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" features a hybrid structure combining a 1,2,4-triazinone core and an isoxazole-carboxylate moiety. Key structural attributes include:

- Triazinone ring: Substituted with a methylthio (-SMe) group at position 3 and a methyl group at position 5.

- Isoxazole-carboxylate: A 5-methylisoxazole ring linked to a 2-chlorophenyl group at position 3 and an esterified carboxylate.

- Methyl ester bridge: Connects the triazinone and isoxazole units, influencing metabolic stability and bioavailability.

特性

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O4S/c1-9-15(23)22(17(27-3)20-19-9)8-25-16(24)13-10(2)26-21-14(13)11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSRMZJBIJGXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCN3C(=O)C(=NN=C3SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazine core along with a methylthio group and an isoxazole moiety, which may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 392.89 g/mol.

Structural Features

| Component | Description |

|---|---|

| Triazine Core | Central structure known for diverse biological activities |

| Methylthio Group | Enhances lipophilicity and potential enzyme interactions |

| Isoxazole Moiety | Associated with antimicrobial and anticancer properties |

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa and MCF-7 cells with IC50 values below 100 μM, suggesting potent anticancer properties .

The mechanism of action appears to involve the following pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

- Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest in the G1 phase, inhibiting proliferation of cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent. It exhibits activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Antioxidant Properties

Studies have also highlighted the antioxidant capabilities of this compound, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in cancer therapy, where oxidative stress can influence tumor progression .

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HCT-116, HeLa, and MCF-7. The results indicated that:

- Compound exhibited IC50 values ranging from 34 μM to 75 μM across different cell lines.

- Morphological changes consistent with apoptosis were observed following treatment, including cell shrinkage and detachment from surfaces .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against clinical strains of Staphylococcus aureus. Results demonstrated:

科学的研究の応用

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it has significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell growth by interfering with specific cellular pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, which could have implications in treating metabolic disorders.

Case Studies

Several studies have investigated the applications of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that triazine derivatives possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.

- Cancer Research : Research on related isoxazole compounds has shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that this compound could be explored for cancer therapy.

- Metabolic Disorders : Compounds with triazine cores have been studied for their ability to modulate metabolic pathways, potentially offering therapeutic benefits for conditions like diabetes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Triazine vs. Triazole Derivatives: The target’s 1,2,4-triazinone core differs from 1,2,4-triazole derivatives (e.g., ) in electronic properties due to the additional nitrogen and oxo group. This may enhance hydrogen-bonding interactions in enzyme inhibition compared to triazole-thiones .

Chlorophenyl-Containing Analogs :

- The 2-chlorophenyl group in the target is shared with compounds like CDFII and W1807 , which exhibit enzyme inhibition and antimicrobial activity. This substituent likely contributes to π-π stacking in target binding.

Ester Linkages and Bioavailability :

- The methyl ester bridge in the target may confer higher hydrolytic stability compared to thiazole esters (e.g., ) or acetate derivatives (e.g., ), influencing pharmacokinetics.

Notable Findings

Q & A

Q. How can researchers address challenges in synthesizing stereoisomers or regiochemical variants of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。